Cotarnine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Cancer Properties:

Cotarnine and its derivatives have shown promising results in inhibiting the growth and proliferation of various cancer cell lines. Studies have demonstrated its ability to:

- Induce cell cycle arrest: Cotarnine disrupts the normal cell division process by arresting cells in the G2/M phase, preventing uncontrolled replication [].

- Target specific signaling pathways: Certain cotarnine derivatives have been shown to target specific signaling pathways crucial for cancer cell survival and proliferation [].

- Enhance the efficacy of other anti-cancer drugs: Cotarnine can potentially improve the effectiveness of existing cancer treatments by overcoming drug resistance in some cancer cells [].

Cotarnine is a naturally occurring alkaloid derived from the opium poppy, specifically a derivative of noscapine. It is characterized by its structural framework as a 1,2,3,4-tetrahydroisoquinoline compound. Cotarnine has garnered attention due to its potential pharmacological properties and its role in various

- Halogenation: Cotarnine can undergo halogenation at the 9th position of the isoquinoline ring, allowing for the introduction of halogen substituents .

- Formylation and Nitration: These reactions also occur at the 9th position, facilitating further functionalization of the compound .

- Nucleophilic Substitution: This reaction can lead to various derivatives depending on the nucleophile used, such as bifunctional pyrazole nucleophiles that react with cotarnine .

- Acyl Derivatives Formation: Cotarnine can react with aryl ketones to form acyl derivatives, expanding its chemical diversity .

Cotarnine exhibits a range of biological activities that make it a subject of interest in pharmacology:

- Anticancer Properties: Research indicates that cotarnine and its derivatives may possess anticancer properties, particularly against certain leukemia cell lines .

- Cytotoxic Effects: Studies have shown that cotarnine can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in cancer therapy .

- Neuroprotective Effects: Some studies suggest that cotarnine may have neuroprotective effects, although more research is needed to fully understand this potential .

The synthesis of cotarnine can be achieved through various methods:

- Degradation of Noscapine: One prominent method involves the degradation of noscapine to yield cotarnine. This process typically requires specific reaction conditions to ensure high yields .

- Chemical Modification: Cotarnine can be synthesized through chemical modifications involving reactions with bifunctional acids or other nucleophiles to form diverse derivatives .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that allow for the efficient production of cotarnine derivatives using green solvents .

Research into cotarnine's interactions with other compounds reveals significant insights:

- Drug Interactions: Studies are ongoing to assess how cotarnine interacts with other pharmaceuticals, which could influence its efficacy and safety profiles.

- Biological Mechanisms: Understanding how cotarnine interacts at the molecular level with biological targets is crucial for elucidating its pharmacological effects.

Cotarnine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Noscapine | Benzylisoquinoline | Known for its antitussive properties |

| Papaverine | Benzylisoquinoline | Exhibits smooth muscle relaxant properties |

| Thebaine | Benzylisoquinoline | A precursor for synthetic opioids |

| Hydrastinine | Isoquinoline | Exhibits antimicrobial properties |

| Berberine | Protoberberine | Known for its anti-inflammatory and antimicrobial effects |

Cotarnine stands out due to its specific reactivity patterns and potential anticancer activity, distinguishing it from these similar compounds.

Cotarnine was first isolated in the early 20th century through the oxidation of noscapine (also known as narcotine), a phthalide isoquinoline alkaloid found in the opium poppy (Papaver somniferum). The initial synthesis involved treating noscapine with dilute nitric acid, a method documented by Salway in 1910. Structural elucidation by Small and Lutz in 1932 confirmed its tetrahydroisoquinoline core, characterized by a fused benzene and piperidine ring system with methoxy and hydroxyl substituents.

Cotarnine gained early pharmaceutical relevance as cotarnine hydrochloride, marketed under the trade name Stypticin, for its hemostatic properties. Its role expanded with the discovery of its utility in synthesizing tritoqualine, an antiallergic drug.

Key Historical Milestones:

Significance in Alkaloid Chemistry

Cotarnine occupies a unique niche in alkaloid chemistry due to its tetrahydroisoquinoline scaffold, a structural motif shared with bioactive compounds such as morphine and papaverine. Its significance stems from:

- Synthetic Versatility: Cotarnine serves as a precursor for derivatives with enhanced bioactivity. For example, coupling with amino acids like tryptophan yields conjugates with 50-fold greater cytotoxicity against cancer cells than parent compounds.

- Green Chemistry Applications: Metal-free C(sp³)-H bond activation reactions using cotarnine enable eco-friendly synthesis of THIQ derivatives, minimizing waste and energy consumption.

- Biological Relevance: Cotarnine’s interactions with tubulin and kinases underpin its antitumor mechanisms, while its hemostatic action involves modulation of clotting pathways.

Position within Isoquinoline Alkaloids Classification

Isoquinoline alkaloids are classified based on their core structures and biosynthetic pathways. Cotarnine belongs to the tetrahydroisoquinoline subclass, distinguished by its partially saturated isoquinoline nucleus.

Structural Classification of Isoquinoline Alkaloids:

| Subclass | Core Structure | Example Compounds |

|---|---|---|

| Simple isoquinolines | Fully aromatic ring | Papaverine |

| Tetrahydroisoquinolines | Partially saturated | Cotarnine, Morphine |

| Benzylisoquinolines | Benzyl-substituted | Codeine, Thebaine |

| Phthalide isoquinolines | Phthalide-fused | Noscapine |

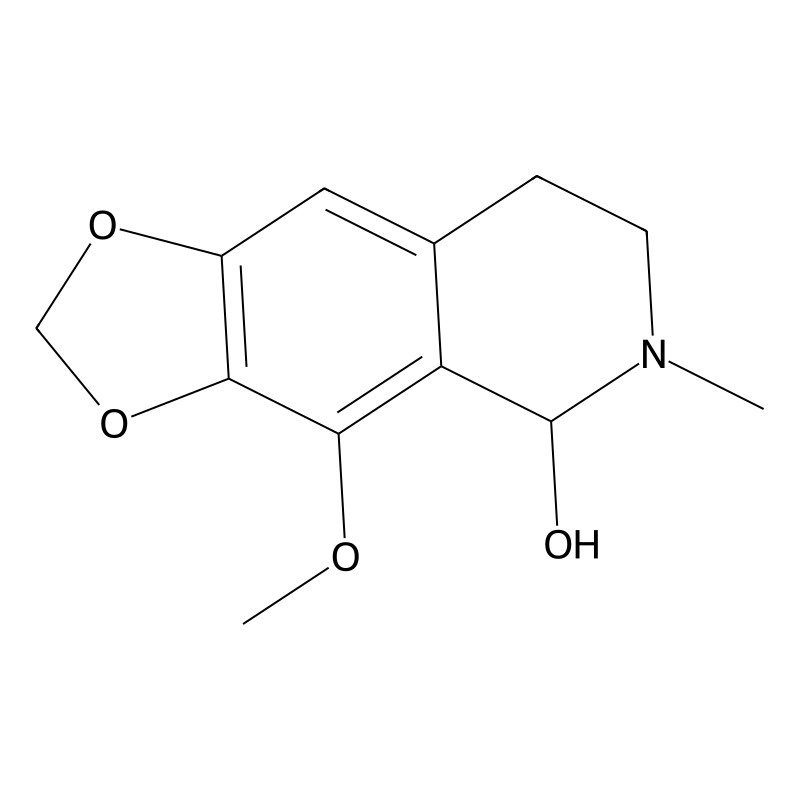

Cotarnine’s structure features:

- Methoxy groups at positions 4 and 6.

- A hydroxyl group at position 5.

- A methyl group at position 6, contributing to stereochemical complexity.

Molecular Formula: C₁₂H₁₅NO₄

Molecular Weight: 237.25 g/mol

IUPAC Name: 6-Methyl-5-hydroxy-4-methoxy-5,6,7,8-tetrahydro-2H-1,3-methylenedioxy-[4,5-g]isoquinoline.

The genus Papaver comprises 70-100 species of frost-tolerant herbs distributed across temperate and cold regions of Eurasia, Africa, and North America [1] [2]. These plants are characterized by their rich alkaloid content, with isoquinoline alkaloids being particularly abundant and diverse across different species [1] [3]. The distribution of cotarnine within Papaver species demonstrates both taxonomic specificity and chemical diversity patterns that reflect evolutionary adaptations and metabolic specialization.

Primary occurrence patterns reveal that cotarnine shows variable distribution across Papaver species, with some serving as primary natural sources while others contain the compound through alternative biosynthetic or degradation pathways [4] [5]. The alkaloid profiles of different Papaver species reflect their phylogenetic relationships and environmental adaptations, with each species developing distinct chemical signatures that correspond to their ecological niches and defensive requirements [6] [7].

Taxonomic distribution analysis indicates that isoquinoline alkaloids, including cotarnine, are predominantly found in primitive angiosperms, particularly within the order Ranunculales [8]. The Papaveraceae family represents one of the most significant sources of these compounds, with different species exhibiting varying degrees of alkaloid complexity and concentration [8] [3]. This distribution pattern reflects the evolutionary conservation of biosynthetic pathways while allowing for species-specific modifications and adaptations.

Occurrence in Papaver pseudo-orientale

Papaver pseudo-orientale stands as the primary natural source of cotarnine, representing the most significant documented occurrence of this alkaloid in its native biosynthetic context [5] [9]. This species, characterized by its hexaploid chromosome complement (2n = 6x = 42), demonstrates unique alkaloid biosynthetic capabilities that distinguish it from closely related Papaver species [10] [7].

Chemical characterization of Papaver pseudo-orientale reveals a complex alkaloid profile dominated by isothebaine, with significant contributions from mecambridine and orientalidine [10] [7]. The presence of cotarnine in this species represents either direct biosynthetic production or formation through specific metabolic transformations that occur within the plant's cellular environment [4] [7]. Research has identified cotarnine as a natural tetrahydroisoquinoline alkaloid specifically isolated from this species, establishing its role as a primary natural source [5] [9].

Biosynthetic context within Papaver pseudo-orientale suggests that cotarnine production may involve unique enzymatic pathways or regulatory mechanisms that are either absent or differently expressed in other Papaver species [7]. The species demonstrates distinctive metabolic capabilities, as evidenced by its alkaloid profile being dominated by isothebaine rather than the morphinan alkaloids characteristic of other Papaver species [10]. This metabolic specialization indicates evolutionary adaptation toward specific chemical defense strategies and ecological requirements.

Phytochemical significance of cotarnine occurrence in Papaver pseudo-orientale extends beyond simple metabolite presence to encompass broader questions of alkaloid evolution and biosynthetic pathway development [7]. The natural occurrence of cotarnine in this species provides insights into the evolutionary pathways that led to the development of complex isoquinoline alkaloid biosynthesis and the ecological pressures that drove such chemical diversification [8].

Biosynthetic Pathways

The biosynthetic formation of cotarnine involves complex enzymatic pathways that reflect both the general principles of isoquinoline alkaloid biosynthesis and specific metabolic transformations unique to this compound [8] [11]. Understanding these pathways requires examination of both the fundamental biosynthetic routes common to all isoquinoline alkaloids and the specific mechanisms that lead to cotarnine formation.

Fundamental biosynthetic framework for isoquinoline alkaloids begins with the amino acid L-tyrosine, which serves as the primary nitrogen and carbon source for all compounds in this class [8] [11]. The initial transformation involves aromatic amino acid decarboxylase activity, converting tyrosine to dopamine (3,4-dihydroxyphenylethylamine), which serves as the fundamental building block for all subsequent biosynthetic transformations [11]. This dopamine intermediate represents the common starting point from which the vast diversity of isoquinoline alkaloids emerges through various enzymatic modifications and coupling reactions.

Central intermediate formation proceeds through the synthesis of (S)-reticuline, which represents the crucial branch point in isoquinoline alkaloid biosynthesis [8] [11]. The formation of (S)-reticuline involves multiple enzymatic steps, including the condensation of dopamine with 4-hydroxyphenylacetaldehyde, followed by various methylation, hydroxylation, and cyclization reactions [8]. This intermediate serves as the precursor for numerous alkaloid subclasses, including benzylisoquinoline, protoberberine, morphinan, and phthalideisoquinoline compounds [8].

Enzymatic machinery responsible for cotarnine biosynthesis involves three main groups of enzymes: oxidoreductases, transferases, and lyases [8]. Cytochrome P450 enzymes play particularly important roles in the oxidative transformations that characterize alkaloid diversification, while methyltransferases contribute to the methylation patterns that define specific alkaloid structures [8]. The complexity of these biosynthetic pathways means that between ten and twenty different enzymes may be required to produce a single alkaloid as a final product [8].

Pathway regulation involves sophisticated molecular mechanisms that control both the quantity and timing of alkaloid production [12] [13]. Environmental factors, developmental stages, and stress conditions all influence the expression of biosynthetic genes and the activity of key enzymes [12] [13]. This regulation ensures that alkaloid production occurs when most needed for plant defense while minimizing the metabolic costs associated with secondary metabolite synthesis [13].

Relationship to Noscapine as an Oxidative Degradation Product

The relationship between cotarnine and noscapine represents one of the most well-documented examples of alkaloid interconversion through oxidative degradation processes [5] [14] [15]. This relationship has significant implications for understanding both the metabolic fate of noscapine in biological systems and the potential biosynthetic origins of cotarnine in plant tissues.

Oxidative degradation mechanism involves the cleavage of the carbon-carbon bond between the isoquinoline and phthalide moieties of noscapine [14] [15]. This process occurs through oxidative breaking, resulting in the formation of cotarnine as one of the primary degradation products, along with other metabolites such as hydrocotarnine and meconine [14] [15]. The degradation represents a metabolic transformation that can occur both in plant tissues and in animal systems following noscapine consumption [15].

Metabolic significance of this degradation pathway extends beyond simple chemical breakdown to encompass important biological functions [14] [15]. In human metabolism, noscapine undergoes rapid transformation with a half-life of approximately 4.5 hours, giving rise to cotarnine, hydrocotarnine, and meconine through oxidative breaking of the bond between isoquinoline and phthalide portions [14]. This metabolic pathway represents a major route for noscapine elimination and biotransformation in mammalian systems [15].

Environmental implications of noscapine degradation to cotarnine have gained attention due to increasing pharmaceutical use and subsequent environmental release [14]. Photocatalytic degradation studies have demonstrated that noscapine can be efficiently degraded in the presence of natural photocatalysts such as riboflavin derivatives under visible light exposure [14]. The main photoproducts identified include cotarnine and opianic acid, confirming the environmental relevance of this degradation pathway [14].

Biosynthetic implications suggest that the oxidative degradation relationship between noscapine and cotarnine may reflect natural metabolic pathways within plant tissues [16] [5]. The synthetic preparation of cotarnine from noscapine via oxidative degradation using nitric acid demonstrates the chemical feasibility of this transformation [16]. This relationship raises questions about whether similar oxidative processes might occur naturally within plant cells, potentially representing an alternative biosynthetic route to cotarnine formation [5].

Ecological Significance in Plants

The ecological significance of cotarnine in plant systems encompasses multiple levels of biological interaction, from direct chemical defense against herbivores to broader ecosystem-level effects involving pollinator relationships and interspecific competition [17] [18] [19]. Understanding these ecological roles requires examination of both the immediate defensive functions and the long-term evolutionary pressures that have shaped alkaloid production and distribution patterns.

Chemical defense mechanisms represent the primary ecological function of cotarnine and related alkaloids in plant systems [17] [19]. Alkaloids serve as essential compounds in plant defense, effectively deterring herbivores through various mechanisms including toxicity, feeding deterrence, and growth inhibition [17]. The bitter taste characteristic of many alkaloids serves as a natural warning signal to potential herbivores, while the toxic properties provide backup protection for plants that are consumed despite their unpalatable nature [17] [19].

Antimicrobial activity constitutes another significant ecological function of cotarnine in plant defense systems [17]. Isoquinoline alkaloids demonstrate the ability to inhibit the growth of bacteria, fungi, and viruses, thereby protecting plants from potential diseases and pathogenic infections [17] [3]. Some alkaloids can disrupt the DNA or RNA of pathogens, preventing their replication and spread within plant tissues, which represents a sophisticated biochemical defense strategy [17].

Adaptive distribution patterns within individual plants reflect the ecological significance of cotarnine and related alkaloids [18]. Within plants, alkaloids are generally concentrated in those parts where herbivore attack would have the greatest effect on plant fitness [18]. Ovules, seeds, and immature fruits often serve as sites of highest alkaloid concentration, reflecting their critical importance for reproductive success [18]. The relative defense requirements of different plant parts shift during the plant's developmental cycle, with corresponding changes in alkaloid concentration patterns [18].

Stress response functions demonstrate the dynamic nature of alkaloid production in relation to environmental pressures [12] [13]. Environmental stresses such as drought, temperature fluctuations, and pathogen pressure can significantly enhance the accumulation of secondary metabolites including alkaloids [13]. This stress-induced production represents an adaptive response that allows plants to increase their defensive capabilities when facing heightened threat levels [12] [13].

Evolutionary significance of cotarnine and related alkaloids reflects their role as ancient survival and conservation strategies [8] [19]. The evolutionary function of isoquinoline alkaloids is presumed to be linked with chemical defense mechanisms against predators and pathogens, representing some of the oldest defensive strategies employed by plants [8]. As defense metabolites have become less effective over evolutionary time due to herbivore adaptation, plants have continuously modified their alkaloid biosynthesis to maintain defensive effectiveness [8].

Ecosystem-level interactions involving cotarnine extend beyond direct plant-herbivore relationships to encompass broader ecological networks [17] [20]. Alkaloids can function as indirect defense mechanisms by attracting beneficial insects, including predatory species that feed on herbivores [17]. This attraction of beneficial organisms represents a sophisticated ecological strategy that enhances plant survival through the recruitment of natural allies [17] [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

82-54-2

Wikipedia

Dates

Explore Compound Types